
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as EMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole-based compound that has shown promising results in scientific research, particularly in the areas of cancer treatment, anti-inflammatory effects, and neuroprotection.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell proliferation and survival. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce oxidative stress and inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high specificity towards cancer cells and its ability to induce apoptosis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have low toxicity in animal models. However, one of the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One potential area of research is the development of more efficient synthesis methods for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other areas such as neuroprotection. Finally, more studies are needed to determine the optimal dosage and administration route for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in various animal models.
Synthesemethoden
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The resulting compound is then subjected to cyclization with the help of phosphorous oxychloride and triethylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-20-11-5-4-8(6-12(11)19-2)9-7-10(17-16-9)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZOBLCOSMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
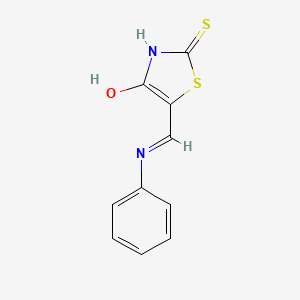
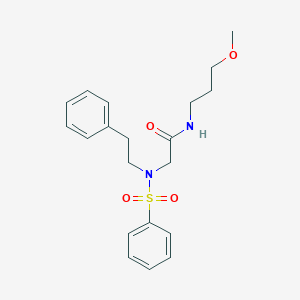
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
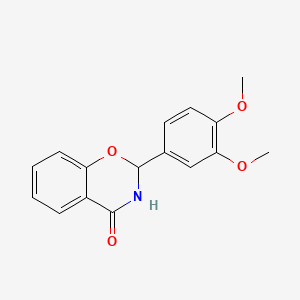
![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)
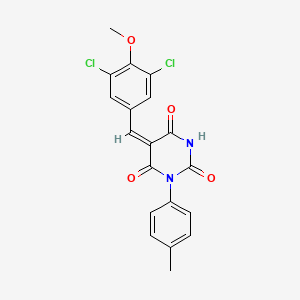

![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
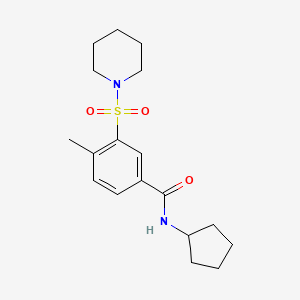
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)